3,5-Dibromo-4-hydroxybenzenesulfonyl chloride
Overview
Description
3,5-Dibromo-4-hydroxybenzenesulfonyl chloride (3,5-DBHBSC) is a widely used reagent in organic synthesis. It is a versatile and highly reactive brominating agent that can be used in a variety of laboratory and industrial applications. It is also known as 3,5-dibromo-4-hydroxybenzenesulfonyl chloride, 3,5-DBHBSC, and DBHBSC.
Scientific Research Applications
Reaction Mechanisms and Intermediates
- The reaction between 3,5-dibromo-4-hydroxybenzenesulfonyl chloride and weak bases was investigated, revealing the formation of a "quinoid sulfene" intermediate, suggesting that the colorless precipitate formed is an oligomer with a specific structure (Ōae & Kiritani, 1965).
Synthesis and Chemical Reactions
- 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride is used in various chemical syntheses. For example, chlorohydroxybenzenesulfonyl derivatives, including 3,5-dibromo-4-hydroxybenzenesulfonyl chloride, have been condensed with nucleophilic reagents. These compounds have potential as herbicides, and their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics are of interest (Cremlyn & Cronje, 1979).
Bioconjugation and Solid Phase Attachment
- This compound has also been used in bioconjugation, where its reactive nature aids in the covalent attachment of biologicals to solid supports. This property is particularly useful in therapeutic applications and bioselective separations (Chang et al., 1992).
Conformational Studies
- Conformational studies of cyclic tetramers obtained through reactions of 3,5-disubstituted 4-hydroxybenzenesulfonyl chlorides indicate that these compounds retain conformational flexibility, which is influenced by the nature of the ring substituents (Cevasco et al., 2002).
Reactivity with Trivalent Phosphorus Esters
- The reactivity of sterically hindered 4-hydroxybenzenesulfenyl chloride, a related compound, with trivalent phosphorus esters has been studied, providing insights into the chemistry of such compounds (Pastor et al., 1987).
Development of Drug Candidates
- 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride has been used in the synthesis of new multi-functional derivatives for potential drug discovery, particularly in the treatment of type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018).
Photodegradation Studies
- The effects of iron(III) and manganese(II) ions on the aquatic photodegradation rate of bromoxynil, a derivative of 3,5-dibromo-4-hydroxybenzenesulfonyl, have been examined, providing insights into environmental interactions (Kochany, 1992).
properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSGRGVFPKPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655216 | |
Record name | 3,5-Dibromo-4-hydroxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-hydroxybenzenesulfonyl chloride | |
CAS RN |
4247-67-0 | |
Record name | 3,5-Dibromo-4-hydroxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.